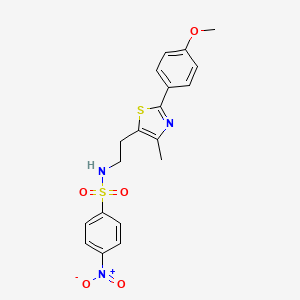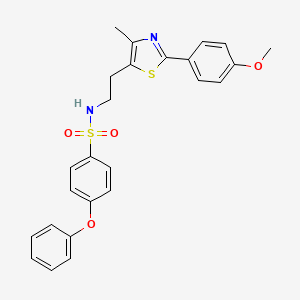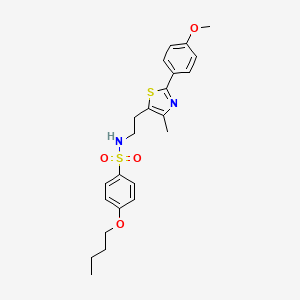
4-butoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
説明
4-butoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential as an anticancer agent due to its ability to target cancer cells and inhibit their growth.
作用機序
Target of Action
The compound’s structure suggests it may interact with organoboron reagents . These reagents are widely used in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction .
Mode of Action
The compound’s mode of action is likely related to its potential interaction with organoboron reagents. In Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its interaction with organoboron reagents .
Result of Action
Its potential involvement in suzuki–miyaura coupling suggests it may play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis .
Action Environment
Environmental factors, such as temperature and pH, can influence the compound’s action, efficacy, and stability. For instance, boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures . .
実験室実験の利点と制限
One advantage of using 4-butoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a promising candidate for further research as an anticancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are many future directions for research on 4-butoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in combination with other drugs. Another direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and to optimize the synthesis method for increased yields and purity.
科学的研究の応用
4-butoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders.
特性
IUPAC Name |
4-butoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c1-4-5-16-29-20-10-12-21(13-11-20)31(26,27)24-15-14-22-17(2)25-23(30-22)18-6-8-19(28-3)9-7-18/h6-13,24H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUQYEPZBPHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291531.png)
![N-{2-[6-({[(3-nitrophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B3291548.png)
![N-(3,4-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B3291559.png)
![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B3291565.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B3291567.png)


![4-iodo-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B3291572.png)
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B3291579.png)
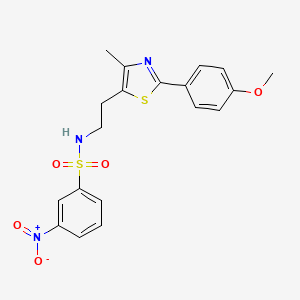
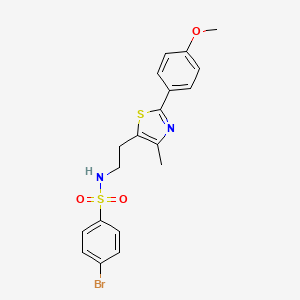
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide](/img/structure/B3291600.png)
